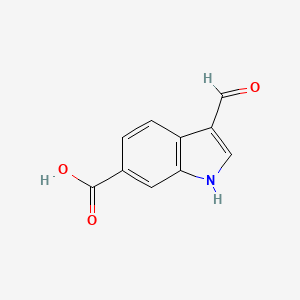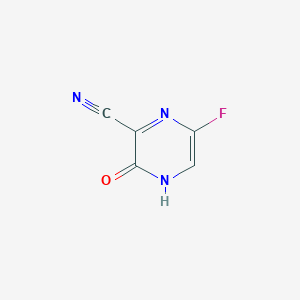![molecular formula C16H24N2 B1344369 9-Benzyl-1,9-diazaspiro[5.5]undecane CAS No. 1100748-66-0](/img/structure/B1344369.png)
9-Benzyl-1,9-diazaspiro[5.5]undecane
Overview
Description
9-Benzyl-1,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C16H24N2 . It has a molecular weight of 244.38 . The compound is typically in a liquid or solid physical form .
Molecular Structure Analysis
The InChI code for 9-Benzyl-1,9-diazaspiro[5.5]undecane is 1S/C16H24N2/c1-2-6-15(7-3-1)14-18-12-9-16(10-13-18)8-4-5-11-17-16/h1-3,6-7,17H,4-5,8-14H2 . This code provides a unique representation of the compound’s molecular structure.It is typically in a liquid or solid physical form . The compound has a molecular weight of 244.38 .
Scientific Research Applications
Treatment of Obesity and Type 2 Diabetes Mellitus
- Application Summary : 9-Benzyl-1,9-diazaspiro[5.5]undecane derivatives have been found to be effective in decreasing new fatty acid synthesis . This property makes them potentially useful in the treatment of obesity and type 2 diabetes mellitus.
- Results or Outcomes : The conversion of acetate precursors into their respective lipid products showed that compound 1j could be very effective in decreasing new fatty acid synthesis .
Treatment of Sleep Disorders
- Application Summary : Antagonists for both orexin receptors (OX1R and OX2R) were developed based on the 1,9- and 2,9-diazaspiro[5.5]undecane cores . These antagonists could potentially be used in the treatment of sleep disorders.
Treatment of Dengue Virus Type 2 Infection
- Application Summary : 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have been found to inhibit Dengue virus type 2 (DENV2) .
- Results or Outcomes : Compounds with substitutions featuring 2-methylbenzyl (SPO-6, EC50 = 11.43 ± 0.87 μM), 4-bromobenzyl (SPO-7, EC50 = 14.15 ± 0.50 μM), and 4-cyanobenzyl (SPO-13, EC50 = 20.77 ± 1.92 μM) groups were found to be potent against DENV2 in a cell-based assay .
Treatment of Pain
- Application Summary : 1,9-diazaspiro[5.5]undecane derivatives have been found to be effective in the treatment of pain .
Treatment of Various Immune System Disorders
- Application Summary : 1,9-diazaspiro[5.5]undecane derivatives have been found to be effective in the treatment of various immune system disorders .
Treatment of Cell Signaling Disorders
- Application Summary : 1,9-diazaspiro[5.5]undecane derivatives have been found to be effective in the treatment of cell signaling disorders .
Treatment of Cardiovascular Disorders
- Application Summary : 1,9-diazaspiro[5.5]undecane derivatives have been found to be effective in the treatment of cardiovascular disorders .
Treatment of Psychotic Disorders
- Application Summary : 1,9-diazaspiro[5.5]undecane derivatives have been found to be effective in the treatment of psychotic disorders .
Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)
Safety And Hazards
properties
IUPAC Name |
9-benzyl-1,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-6-15(7-3-1)14-18-12-9-16(10-13-18)8-4-5-11-17-16/h1-3,6-7,17H,4-5,8-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTIPFMUKHVJGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649124 | |
| Record name | 9-Benzyl-1,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-1,9-diazaspiro[5.5]undecane | |
CAS RN |
1100748-66-0 | |
| Record name | 9-Benzyl-1,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-benzyl-1,9-diazaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)




